Nitrosonium hexafluoroantimonate

描述

Nitrosonium hexafluoroantimonate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrosonium salts and their reactions, which can provide insights into the chemistry of nitrosonium compounds in general. Nitrosonium salts, such as nitrosonium triflate, tetrafluoroborate, and hexafluorophosphate, are known for their reactivity and are used in various organic synthesis reactions .

Synthesis Analysis

The synthesis of nitrosonium salts often involves the reaction of nitric oxide with other compounds. For example, nitrosonium triflate can be synthesized by reacting nitric oxide with triflic acid . Similarly, nitrosonium hexafluorophosphate can be prepared by reacting nitric oxide with hexafluorophosphoric acid . These reactions typically yield nitrosonium salts that are stable under certain conditions and can be isolated in high yields.

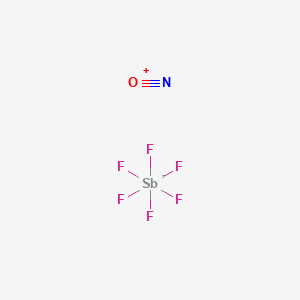

Molecular Structure Analysis

The molecular structure of nitrosonium salts is characterized by the presence of the NO+ cation. This cation is linear and has a positive charge localized on the nitrogen atom. The counteranions, such as triflate (SO3CF3-), tetrafluoroborate (BF4-), and hexafluorophosphate (PF6-), balance the charge of the nitrosonium ion and can influence the reactivity and stability of the salt .

Chemical Reactions Analysis

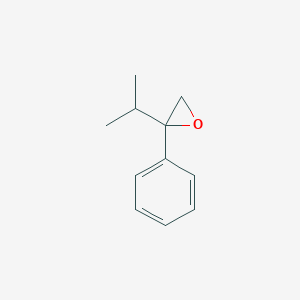

Nitrosonium salts are versatile reagents in organic synthesis. They can undergo insertion reactions with transition-metal hydrides to form nitroxyl complexes, as demonstrated by the reaction of nitrosonium triflate with mer,trans-ReH(CO)3(PPh3)2 . Nitrosonium salts can also act as oxidizing agents or electrophiles in reactions with olefins, leading to the synthesis of compounds like 4H-5,6-dihydro-1,2-oxazines . Additionally, nitrosonium tetrafluoroborate has been used in desulfurative fluorination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrosonium salts are influenced by their ionic nature and the specific counteranion present. These salts are often soluble in polar solvents and can be crystallized under the right conditions. Their reactivity is a key chemical property, with many nitrosonium salts being used as sources of the nitrosonium ion in various chemical transformations. The stability of these salts can vary, with some being stable at room temperature and others decomposing upon warming .

科学研究应用

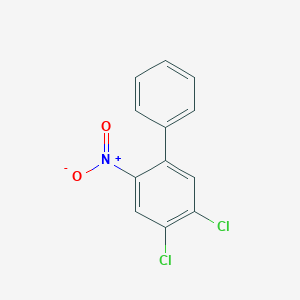

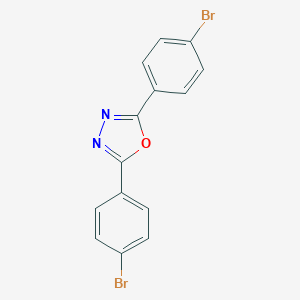

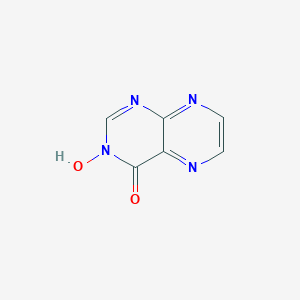

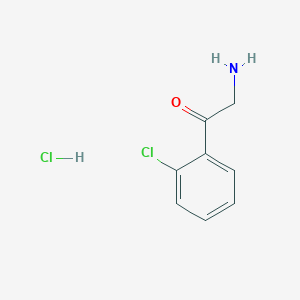

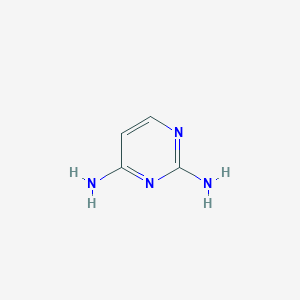

Cross-Dehydrogenative Coupling

In the field of cross-dehydrogenative coupling, Nitrosonium hexafluoroantimonate has been used as a catalyst . It was applied for the first time for catalytic carbon-sulfur and carbon-nitrogen bond formation . The method involves the coupling of heteroarenes with thiophenols and phenothiazines under mild and environmentally benign reaction conditions . The sustainable cross-coupling conditions utilize ambient oxygen as the terminal oxidant, while water is the sole by-product . A comprehensive scope for the carbon-hydrogen/sulfur-hydrogen and carbon-hydrogen/nitrogen-hydrogen cross-dehydrogenative coupling was demonstrated with more than 60 examples .

Synthesis of Biaryls

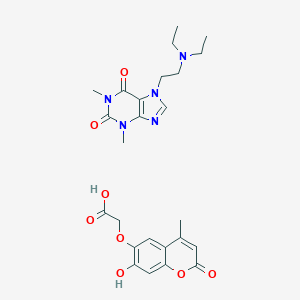

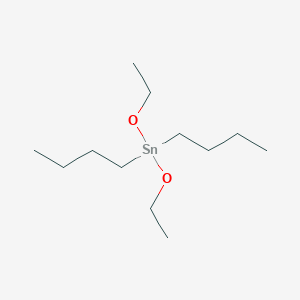

Oxidation of Neutral Precursors

The compound has been used for the two-electron oxidation of neutral precursors . For instance, it was used to synthesize a cation via the two-electron oxidation of its neutral precursor . The desired hexafluoroantimonate salt was obtained in a yield of 73% .

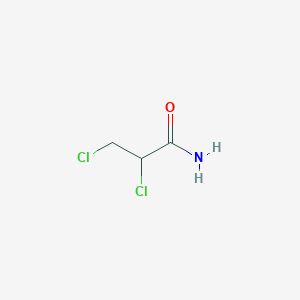

Conversion of Thiols to Disulfides

Nitrosonium salts, including Nitrosonium hexafluoroantimonate, are capable of converting thiols to disulfides . This reaction is particularly useful in organic synthesis .

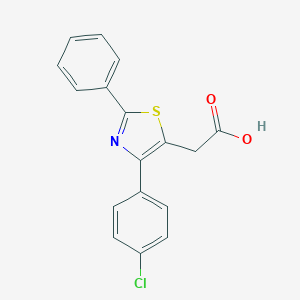

Oxidative Carbon-Carbon Bond Formation

The compound has been used for oxidative carbon-carbon bond formation . For the first time, NOx+ was applied for catalytic C–S and C–N bond formation . A comprehensive scope for the C–H/S–H and C–H/N–H cross-dehydrogenative coupling was demonstrated with more than 60 examples .

Synthesis of Cation via Two-Electron Oxidation

Nitrosonium hexafluoroantimonate has been used for the two-electron oxidation of its neutral precursor . The desired hexafluoroantimonate salt was obtained in a yield of 73% .

安全和危害

Nitrosonium hexafluoroantimonate is harmful if swallowed or inhaled . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and to ensure adequate ventilation .

属性

IUPAC Name |

azanylidyneoxidanium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGJCGWYCZRXHS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[O+].F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587321 | |

| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.757 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosonium hexafluoroantimonate | |

CAS RN |

16941-06-3 | |

| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。